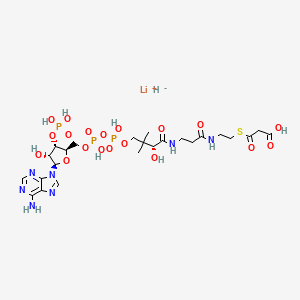

Malonyl Coenzyme A (lithium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Malonyl Coenzyme A (lithium salt) is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Malonyl Coenzyme A (lithium salt) is synthesized through the carboxylation of acetyl coenzyme A. The reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0, with the presence of adenosine triphosphate (ATP) and bicarbonate ions .

Industrial Production Methods

Industrial production of Malonyl Coenzyme A (lithium salt) involves the fermentation of genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions

Malonyl Coenzyme A (lithium salt) undergoes several types of chemical reactions, including:

Condensation Reactions: It reacts with acetyl coenzyme A in the presence of fatty acid synthase to form long-chain fatty acids.

Carboxylation Reactions: It is formed by the carboxylation of acetyl coenzyme A.

Hydrolysis: It can be hydrolyzed to release malonic acid and coenzyme A.

Common Reagents and Conditions

Adenosine Triphosphate (ATP): Required for the carboxylation of acetyl coenzyme A.

Biotin: Acts as a cofactor for acetyl coenzyme A carboxylase.

Bicarbonate Ions: Provide the source of carbon dioxide for the carboxylation reaction.

Major Products Formed

Long-Chain Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.

Malonic Acid: Released upon hydrolysis of malonyl coenzyme A.

Aplicaciones Científicas De Investigación

Malonyl Coenzyme A (lithium salt) has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Plays a key role in the biosynthesis of fatty acids and polyketides.

Medicine: Investigated for its potential role in metabolic disorders and as a target for drug development.

Industry: Utilized in the production of bio-based chemicals and materials.

Mecanismo De Acción

Malonyl Coenzyme A (lithium salt) exerts its effects by serving as a substrate for fatty acid synthase, which catalyzes the condensation of malonyl coenzyme A with acetyl coenzyme A to form long-chain fatty acids . It also inhibits the enzyme carnitine palmitoyltransferase 1, thereby preventing the transport of long-chain fatty acids into mitochondria for oxidation .

Comparación Con Compuestos Similares

Similar Compounds

Acetyl Coenzyme A (lithium salt): Another coenzyme A derivative involved in various metabolic pathways.

Methylmalonyl Coenzyme A (tetralithium salt): Involved in the metabolism of certain amino acids and fatty acids.

Succinyl Coenzyme A (sodium salt): Plays a role in the citric acid cycle and the synthesis of heme.

Uniqueness

Malonyl Coenzyme A (lithium salt) is unique due to its exclusive role as an extender unit in the synthesis of bacterial aromatic polyketides and its involvement in the regulation of fatty acid metabolism . Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .

Propiedades

Fórmula molecular |

C24H39LiN7O19P3S |

|---|---|

Peso molecular |

861.6 g/mol |

Nombre IUPAC |

lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride |

InChI |

InChI=1S/C24H38N7O19P3S.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;/q;+1;-1/t12-,17-,18-,19+,23-;;/m1../s1 |

Clave InChI |

QPGMQKHOEJUYRG-WBXHHUBASA-N |

SMILES isomérico |

[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

SMILES canónico |

[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)

![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)

![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)

![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)

![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)

![[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764787.png)

![(3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B10764791.png)

![(3E,5E,7R,8S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764795.png)